Isoquinoline, 1,2,3,4-tetrahydro-2,3-dimethyl-
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Overview
Description
2,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially saturated isoquinoline ring system. The presence of two methyl groups at the 2 and 3 positions of the tetrahydroisoquinoline ring distinguishes this compound from other tetrahydroisoquinolines. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. For instance, the reaction of 2,3-dimethylphenylethylamine with formaldehyde under acidic conditions can yield 2,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline .
Industrial Production Methods
Industrial production of 2,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.
Scientific Research Applications
2,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the methyl groups at the 2 and 3 positions.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a single methyl group at the 1 position.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Features methoxy groups at the 6 and 7 positions.
Uniqueness
The presence of methyl groups at the 2 and 3 positions in 2,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline imparts unique steric and electronic properties, influencing its reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
54365-72-9 |
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Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2,3-dimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H15N/c1-9-7-10-5-3-4-6-11(10)8-12(9)2/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
OSHNQAZTSFMABP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2CN1C |
Origin of Product |
United States |
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